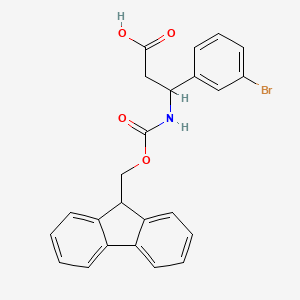

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a bromophenyl group attached to a propionic acid backbone. This compound is valuable in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Bromination: The bromophenyl group is introduced through a bromination reaction. This can be done by reacting the phenyl group with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Coupling: The protected amino acid is then coupled with the bromophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents like DCC or DIC, often in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), are used for peptide coupling.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted derivatives.

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.

Applications De Recherche Scientifique

Chemistry

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group, allowing for sequential addition of amino acids to build complex peptides.

Biology

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as enzyme substrates, inhibitors, or signaling molecules.

Medicine

In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs. These peptides can mimic natural proteins or interfere with protein-protein interactions, offering potential therapeutic benefits.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the synthesis of peptide libraries for high-throughput screening of potential drug candidates.

Mécanisme D'action

The mechanism of action of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing for further functionalization or biological testing.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3-amino-3-phenylpropionic acid: Similar structure but lacks the bromine atom.

Fmoc-3-amino-3-(4-bromophenyl)-propionic acid: Similar structure but with the bromine atom in the para position.

Fmoc-3-amino-3-(2-bromophenyl)-propionic acid: Similar structure but with the bromine atom in the ortho position.

Uniqueness

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This positioning can influence the reactivity and properties of the compound, making it distinct from its ortho and para counterparts. The meta-bromine atom can also participate in specific substitution reactions that are not possible with the other isomers.

Activité Biologique

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (Fmoc-3-Br-Phe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a bromophenyl moiety attached to a propionic acid backbone. Its unique structure allows it to participate in various biological activities and applications, particularly in the fields of medicinal chemistry and proteomics.

- Molecular Formula : C24H20BrNO4

- Molecular Weight : 466.32 g/mol

- CAS Number : 507472-18-6

The synthesis of this compound typically involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Bromination : A bromophenyl group is introduced through bromination reactions, often using N-bromosuccinimide (NBS).

- Coupling : The protected amino acid is coupled with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC).

The mechanism of action primarily revolves around its role in peptide synthesis, where the Fmoc group protects the amino functionality during the sequential addition of amino acids, facilitating the formation of complex peptides.

Peptide Synthesis Applications

This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the stepwise assembly of peptides, which can serve various biological functions:

- Enzyme Substrates : Peptides synthesized from this compound can act as substrates for enzymes, allowing researchers to study enzymatic reactions.

- Inhibitors : Certain peptide sequences derived from Fmoc-3-Br-Phe can function as inhibitors for specific enzymes or receptors, providing insights into biochemical pathways.

- Signaling Molecules : These peptides may mimic natural signaling molecules, influencing cellular responses.

Therapeutic Potential

Research indicates that peptides synthesized using this compound have potential therapeutic applications:

- Drug Development : Peptides can be designed to mimic natural proteins or interfere with protein-protein interactions, which is crucial for developing new drugs targeting various diseases.

- Cancer Therapy : Some studies suggest that these peptides may play a role in cancer treatment by modulating pathways associated with tumor growth and metastasis.

Study 1: Enzyme Inhibition

A study explored the use of Fmoc-3-Br-Phe-derived peptides as enzyme inhibitors. The results demonstrated that specific sequences could effectively inhibit proteolytic enzymes involved in cancer progression, highlighting their potential as therapeutic agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from Fmoc-3-amino acids. The findings revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Fmoc-3-amino-3-(phenyl)propionic acid | Lacks bromine atom | General peptide synthesis |

| Fmoc-3-amino-3-(4-bromophenyl)propionic acid | Bromine at para position | Different reactivity profile |

| Fmoc-3-amino-3-(2-bromophenyl)propionic acid | Bromine at ortho position | Distinct biological activity |

| Fmoc-3-amino-3-(3-bromophenyl)propionic acid | Bromine at meta position | Unique substitution reactions |

Propriétés

IUPAC Name |

3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNRGFVZQISFCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.